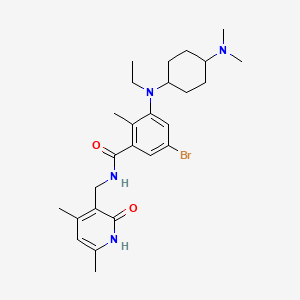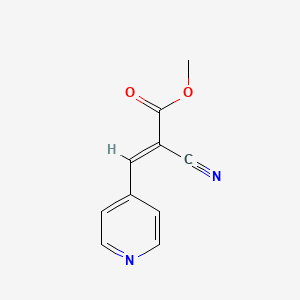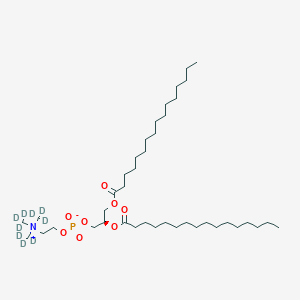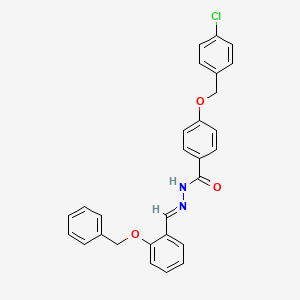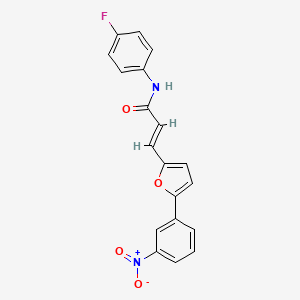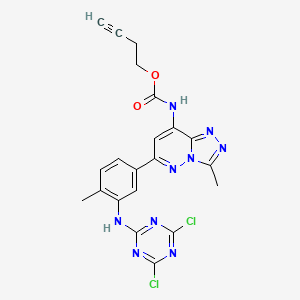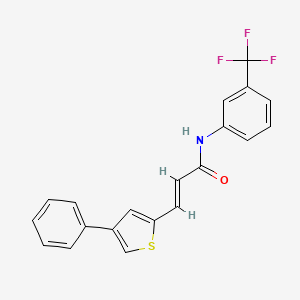![molecular formula C30H24ClF4N3O3 B15074208 1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-870145 is a potent and selective P2Y1 purinergic receptor antagonist. It is an orally available compound that has demonstrated significant antithrombotic efficacy with reduced bleeding compared to P2Y12 antagonists like prasugrel in preclinical studies .
Méthodes De Préparation
The synthesis of BMS-870145 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of the indole core, followed by functionalization to introduce the chlorophenyl, fluoro, and trifluoromethoxy groups. The final step involves the formation of the urea linkage . Industrial production methods for BMS-870145 are not widely documented, but they would likely involve optimization of these synthetic steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
BMS-870145 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
BMS-870145 has several scientific research applications:
Chemistry: It is used as a tool compound to study P2Y1 receptor signaling pathways.
Biology: The compound is utilized in research to understand the role of P2Y1 receptors in various biological processes.
Medicine: BMS-870145 is investigated for its potential therapeutic applications in conditions where P2Y1 receptor antagonism could be beneficial, such as thrombosis and other cardiovascular diseases.
Industry: The compound may be used in the development of new pharmaceuticals targeting P2Y1 receptors.
Mécanisme D'action
BMS-870145 exerts its effects by selectively antagonizing the P2Y1 purinergic receptor. This receptor is involved in platelet aggregation and other cellular processes. By blocking the P2Y1 receptor, BMS-870145 inhibits platelet aggregation, thereby reducing the risk of thrombus formation. The molecular targets include the P2Y1 receptor, and the pathways involved are those related to purinergic signaling .
Comparaison Avec Des Composés Similaires
BMS-870145 is unique in its selectivity and potency as a P2Y1 receptor antagonist. Similar compounds include:
Prasugrel: A P2Y12 receptor antagonist with a different mechanism of action.
Clopidogrel: Another P2Y12 receptor antagonist used in antithrombotic therapy.
Propriétés
Formule moléculaire |
C30H24ClF4N3O3 |
|---|---|
Poids moléculaire |
586.0 g/mol |
Nom IUPAC |
1-[2-[4-(4-chlorophenyl)-5-fluoro-7-hydroxy-3,3-dimethyl-2H-indol-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C30H24ClF4N3O3/c1-29(2)16-38(27-24(39)15-21(32)25(26(27)29)17-7-9-18(31)10-8-17)23-6-4-3-5-22(23)37-28(40)36-19-11-13-20(14-12-19)41-30(33,34)35/h3-15,39H,16H2,1-2H3,(H2,36,37,40) |
Clé InChI |
GKKHXSFPYJSHCX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C2=C1C(=C(C=C2O)F)C3=CC=C(C=C3)Cl)C4=CC=CC=C4NC(=O)NC5=CC=C(C=C5)OC(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


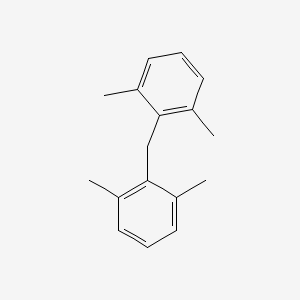
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
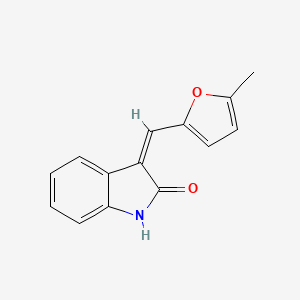
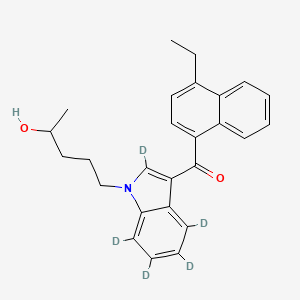
![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
